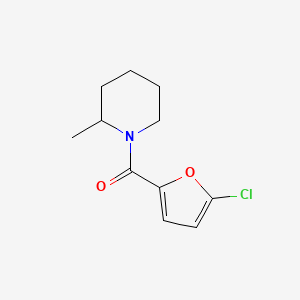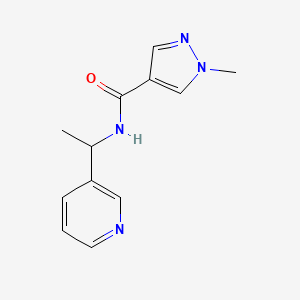
2-Cyclopent-2-en-1-yl-1-(3,5-dimethylpiperidin-1-yl)ethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Cyclopent-2-en-1-yl-1-(3,5-dimethylpiperidin-1-yl)ethanone, also known as CDE, is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. CDE belongs to the class of compounds known as arylcyclohexylamines, which have been shown to have a range of pharmacological effects. In
Mécanisme D'action
2-Cyclopent-2-en-1-yl-1-(3,5-dimethylpiperidin-1-yl)ethanone binds to the NMDA receptor in a manner similar to other arylcyclohexylamines. This binding results in the inhibition of the receptor's ion channel, which reduces the influx of calcium ions into the neuron. This reduction in calcium influx has been shown to have neuroprotective effects and may also improve learning and memory.
Biochemical and Physiological Effects:
This compound has been shown to have a range of biochemical and physiological effects. In addition to its neuroprotective effects, this compound has been found to increase the release of dopamine and serotonin in the brain, which may contribute to its potential therapeutic applications. This compound has also been shown to have analgesic effects, which may be useful in the treatment of chronic pain.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of 2-Cyclopent-2-en-1-yl-1-(3,5-dimethylpiperidin-1-yl)ethanone is its high affinity for the NMDA receptor, which makes it a useful tool for studying the receptor's function. However, this compound's relatively low yield and limited availability may make it difficult to use in large-scale experiments. Additionally, the potential neurotoxicity of this compound may limit its use in certain types of experiments.
Orientations Futures
There are several potential future directions for research on 2-Cyclopent-2-en-1-yl-1-(3,5-dimethylpiperidin-1-yl)ethanone. One area of interest is the development of analogs of this compound with improved pharmacological properties. Another potential direction is the investigation of this compound's effects on other neurotransmitter systems, such as the GABAergic and glutamatergic systems. Additionally, research on the potential therapeutic applications of this compound in the treatment of neurological disorders is ongoing and may lead to the development of new treatments for these conditions.
Méthodes De Synthèse
The synthesis of 2-Cyclopent-2-en-1-yl-1-(3,5-dimethylpiperidin-1-yl)ethanone involves the reaction of cyclopentadiene with 3,5-dimethylpiperidin-1-ylacetyl chloride in the presence of a Lewis acid catalyst. This process results in the formation of the desired product, this compound, which can be purified using standard chromatographic techniques. The yield of this process is typically around 50%.
Applications De Recherche Scientifique
2-Cyclopent-2-en-1-yl-1-(3,5-dimethylpiperidin-1-yl)ethanone has been studied for its potential therapeutic applications, particularly in the treatment of neurological disorders. Research has shown that this compound has a high affinity for the NMDA receptor, which is involved in learning, memory, and synaptic plasticity. This compound has also been found to have neuroprotective effects, which may be useful in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Propriétés
IUPAC Name |
2-cyclopent-2-en-1-yl-1-(3,5-dimethylpiperidin-1-yl)ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H23NO/c1-11-7-12(2)10-15(9-11)14(16)8-13-5-3-4-6-13/h3,5,11-13H,4,6-10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XBRHKOKFAOVBSD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(CN(C1)C(=O)CC2CCC=C2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![3-(2-Hydroxy-3-morpholin-4-ylpropyl)-8-methyl-1,3-diazaspiro[4.5]decane-2,4-dione](/img/structure/B7515804.png)
![1-(4-methyl-6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)propan-1-one](/img/structure/B7515809.png)
![1-(4-methyl-6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)-3-phenylpropan-1-one](/img/structure/B7515813.png)

![N-[2-(4-methoxyanilino)-2-oxoethyl]-N-methyl-1,1-dioxothiolane-3-carboxamide](/img/structure/B7515842.png)
![cyclopropyl-(4-methyl-6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)methanone](/img/structure/B7515848.png)

![3-methyl-1-(4-methyl-6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)butan-1-one](/img/structure/B7515864.png)